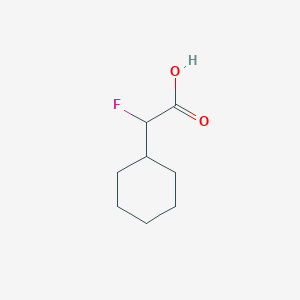

2-Cyclohexyl-2-fluoroacetic acid

Descripción general

Descripción

Chemical Reactions Analysis

Fluoroacetic acid, a related compound, is known to undergo various reactions. For instance, fluoroacetate dehalogenase catalyzes its degradation through a two-step process initiated by an SN2 reaction in which the aspartate residue performs a nucleophilic attack on the carbon bonded to the fluorine; the second step is hydrolysis that releases the product as glycolate .Aplicaciones Científicas De Investigación

Oxidation Mechanisms

Research into the oxidation mechanisms involving cyclohexane derivatives, such as in the study by Camaioni et al. (2001), explores how cyclohexane reacts with hydrogen peroxide and trifluoroacetic acid systems. This study highlights the oxidation products and mechanisms, which are critical in understanding the chemical behavior of related compounds like 2-Cyclohexyl-2-fluoroacetic acid (Camaioni, Bays, Shaw, Linehan, & Birnbaum, 2001).

Synthesis of Amino Acid Derivatives

Straub and Birman (2018) explored the organocatalytic enantioselective synthesis of α-fluoro-β-amino acid derivatives. They demonstrated how fluoroacetic acid, akin to this compound, can be used to generate β-lactams and further be transformed into amino acid derivatives, significant in medicinal chemistry (Straub & Birman, 2018).

Reactivity of Nonheme FeV-Oxo Intermediates

Fan et al. (2018) investigated the reactivity of nonheme iron species with cyclohexane, providing insights into the oxidation processes relevant to cyclohexane derivatives like this compound. Their findings help in understanding the oxidation potential and reactivity of similar compounds (Fan, Serrano-Plana, Oloo, Draksharapu, Delgado-Pinar, Company, Martin-Diaconescu, Borrell, Lloret‐Fillol, Garcı́a-España, Guo, Bominaar, Que, Costas, & Münck, 2018).

Environmental Impact and Atmospheric Reactions

Blanco et al. (2010) studied the atmospheric photooxidation of fluoroacetates, which is relevant to understanding the environmental behavior of this compound. Their research provides valuable insights into how fluoroacetate derivatives react in the atmosphere, essential for assessing environmental impact (Blanco, Bejan, Barnes, Wiesen, & Teruel, 2010).

Liquid Crystalline Derivatives

The synthesis of liquid crystalline cyclohexene and cyclohexane derivatives by Bezborodov, Lapanik, and Sasnouski (2002) explores the transformation of cyclohex-2-enones into crystalline structures. Such studies are crucial in material science, where cyclohexane derivatives like this compound may find applications (Bezborodov, Lapanik, & Sasnouski, 2002).

Mecanismo De Acción

Target of Action

It is known that fluoroacetic acid derivatives generally interact with various enzymes and proteins within the body .

Mode of Action

It can be inferred from the general behavior of fluoroacetic acid derivatives that they may undergo metabolic transformations within the body, interacting with various enzymes and proteins .

Biochemical Pathways

Fluoroacetic acid derivatives are known to interfere with various metabolic processes .

Pharmacokinetics

It can be inferred that like other similar compounds, it would be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted through the kidneys .

Result of Action

It can be inferred from the general behavior of fluoroacetic acid derivatives that they may cause various biochemical changes within the body .

Safety and Hazards

Fluoroacetic acid is very toxic; ingestion of small quantities may cause death . It is a halogenated carboxylic acid derivative that donates hydrogen ions if a base is present to accept them . The safety and hazards of 2-Cyclohexyl-2-fluoroacetic acid specifically are not mentioned in the available resources.

Propiedades

IUPAC Name |

2-cyclohexyl-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJABJAETVLSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

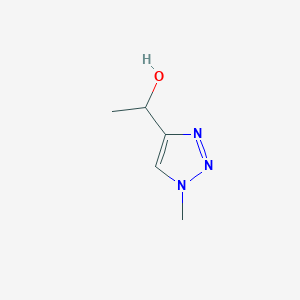

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

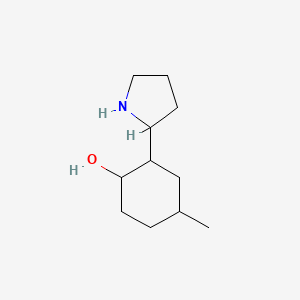

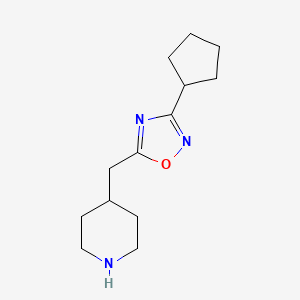

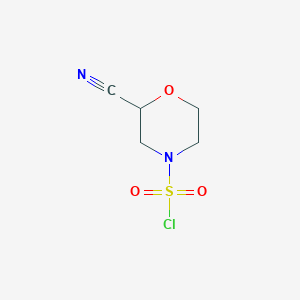

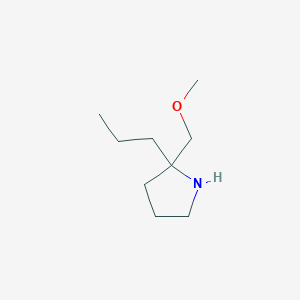

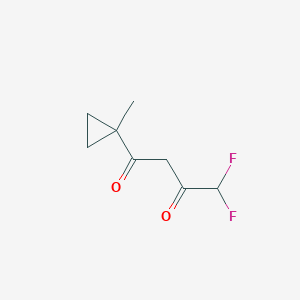

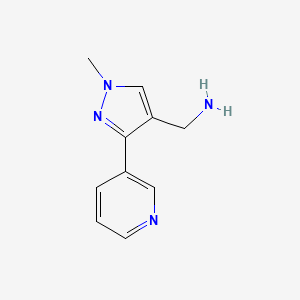

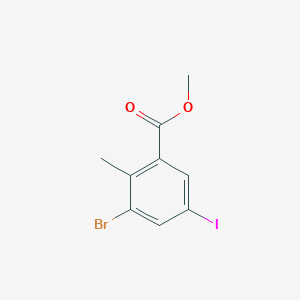

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)